molecular formula C24H18F3N3O2 B4572381 3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4572381
M. Wt: 437.4 g/mol
InChI Key: YZPBBOTVKZUTSX-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C24H18F3N3O2 and its molecular weight is 437.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.13511131 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The design and synthesis of pyrazolyl derivatives, including those related to the chemical structure , have been explored for their cytotoxicity against various human cancer cell lines. For instance, Alam et al. (2017) investigated the cytotoxicity of pyrazolyl pyrazoline and aminopyrimidine derivatives as potential anticancer agents. These compounds exhibited moderate to good cytotoxicity against tested cancer cell lines, such as HeLa, NCI-H460, PC-3, and NIH-3T3, demonstrating the potential of these structures in medicinal chemistry (Alam, Alam, Panda, & Rahisuddin, 2017).

Regioselective Synthesis and Theoretical Studies

The regioselectivity of cyclocondensation reactions has been confirmed both experimentally and theoretically, indicating the influence of electronic factors on the reactivity of related compounds. Salem et al. (2015) highlighted the importance of theoretical calculations, such as Density Functional Theory (DFT), in understanding the reaction pathways of synthesizing fused heterocycles (Salem, Ahmed, Shaaban, Shibl, & Farag, 2015).

Medicinally Relevant Scaffold Synthesis

Evdokimov et al. (2006) described a multi-component reaction leading to compounds incorporating a benzopyranopyridine framework, indicating the versatility of pyrazolo[3,4-b]pyridine derivatives in generating medicinally relevant scaffolds (Evdokimov, Kireev, Yakovenko, Antipin, Magedov, & Kornienko, 2006).

Molecular Docking and In Vitro Screening

Newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been subjected to in silico molecular docking screenings, demonstrating moderate to good binding energies on target proteins. These findings underscore the importance of computational tools in the early stages of drug design and discovery (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Antiviral Activity

Compounds based on pyrazolo[3,4-b]pyridine derivatives have also been evaluated for their antiviral activities, highlighting the potential of these compounds in the development of new antiviral agents. For example, Attaby et al. (2006) synthesized derivatives that were assessed for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, providing insights into the therapeutic potential of these molecules (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Properties

IUPAC Name

3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O2/c25-24(26,27)17-13-18(15-8-9-19-20(12-15)32-11-10-31-19)28-23-21(17)22(14-6-7-14)29-30(23)16-4-2-1-3-5-16/h1-5,8-9,12-14H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPBBOTVKZUTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC5=C(C=C4)OCCO5)C(F)(F)F)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.